molecular formula C23H23N3O3S B1653653 Foliglurax CAS No. 1883329-53-0

Foliglurax

Numéro de catalogue B1653653
Numéro CAS: 1883329-53-0
Poids moléculaire: 421.5
Clé InChI: ZTEDNASHAWNBKQ-NCELDCMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Foliglurax is under investigation in clinical trial NCT02639221 (A Phase I, Double Blind, Placebo Controlled, First in Human, Single and Multiple Ascending Oral Dose, Safety, Tolerability and Pharmacokinetic Study in Healthy Male and Female Subjects).

Applications De Recherche Scientifique

Parkinson's Disease Treatment

Foliglurax has been primarily studied for its potential in treating Parkinson’s disease (PD). As a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), it offers a non-dopaminergic treatment mechanism. Approximately 40% of PD patients experience motor fluctuations and the return of symptoms between regular doses of dopamine receptor agonists, a phenomenon known as ‘OFF periods.’ Foliglurax showed promise in addressing this unmet need. However, it failed to meet the primary and secondary endpoints in a Phase 2 study, leading Lundbeck to discontinue its development. This highlights the challenges in drug development, particularly for drugs acting through novel mechanisms and targeting complex diseases like PD (Bespalov et al., 2020).

Drug Development and Acquisition

Foliglurax's development history is notable. Originally developed by Merck and Domain Therapeutics, its rights were sold to Prexton Therapeutics, which was later acquired by Lundbeck for up to $1.1 billion. The acquisition centered around foliglurax, then in Phase II studies for Parkinson’s disease. This case underscores the strategic acquisitions and partnerships in the pharmaceutical industry, especially involving compounds with potential in treating major diseases (Jarvis, 2018).

Therapeutic Potential Beyond Parkinson's Disease

Despite the discontinuation in PD, the mGluR4 receptor, which foliglurax targets, holds potential in treating other central nervous system disorders and diseases involving neuroinflammation and metabolic disorders like diabetes. The discovery of foliglurax, a highly selective mGluR4 PAM with good oral bioavailability and brain distribution, was a significant step in this direction. However, more research into the biological properties of mGluR4 is needed to establish it as a definitive drug target in various diseases (Volpi et al., 2018).

Propriétés

Numéro CAS

1883329-53-0

Nom du produit

Foliglurax

Formule moléculaire

C23H23N3O3S

Poids moléculaire

421.5

Nom IUPAC

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

Clé InChI

ZTEDNASHAWNBKQ-NCELDCMTSA-N

SMILES isomérique

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

SMILES canonique

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Autres numéros CAS

1883329-53-0

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax
Reactant of Route 2
Reactant of Route 2
Foliglurax
Reactant of Route 3
Reactant of Route 3
Foliglurax
Reactant of Route 4
Foliglurax
Reactant of Route 5
Foliglurax
Reactant of Route 6
Reactant of Route 6
Foliglurax

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.